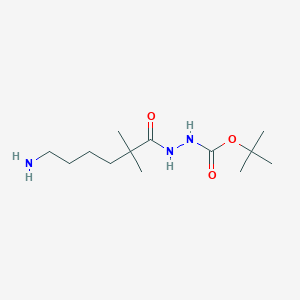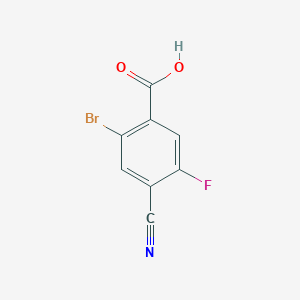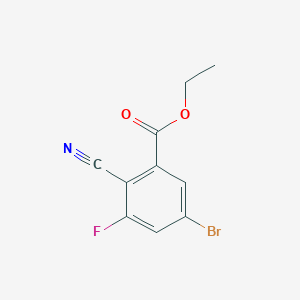
2,4,5-Trifluorbenzohydrazid
Übersicht
Beschreibung
2,4,5-Trifluorobenzohydrazide is an organic compound with the molecular formula C7H5F3N2O. It is a derivative of benzohydrazide where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions.
Wissenschaftliche Forschungsanwendungen
Life Science Forschung
Diese Verbindung ist bei verschiedenen Anbietern erhältlich und wird in Life-Science-Laboren eingesetzt, die in Bereichen wie Zellbiologie, Genomik, Proteomik und anderen arbeiten .
Pharmakologische Aktivitäten
Es wird an Derivaten von 2,4,5-Trifluorbenzohydrazid geforscht, wie z. B. 2,4,5-Triphenyl-1-substituierte Imidazole, die auf ihre pharmakologischen Aktivitäten untersucht werden .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It is synthesized through the condensation of trifluorophenylacetohydrazide with different aryl aldehydes . The interaction of 2,4,5-Trifluorobenzohydrazide with its targets and the resulting changes are yet to be fully understood.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2,4,5-Trifluorobenzohydrazide . .
Biochemische Analyse
Biochemical Properties
2,4,5-Trifluorobenzohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . The compound’s interaction with glucosamine 6-phosphate deaminase (NagB) enzyme has been studied through molecular docking, revealing significant binding affinity . These interactions suggest that 2,4,5-Trifluorobenzohydrazide can modulate enzymatic activities, making it a valuable tool in biochemical research.
Cellular Effects
The effects of 2,4,5-Trifluorobenzohydrazide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,4,5-Trifluorobenzohydrazide can inhibit the growth of bacterial cells by disrupting their metabolic processes . Additionally, it has been observed to alter gene expression patterns in treated cells, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2,4,5-Trifluorobenzohydrazide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . The compound’s ability to form stable complexes with target enzymes is crucial for its biochemical activity. Furthermore, 2,4,5-Trifluorobenzohydrazide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trifluorobenzohydrazide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4,5-Trifluorobenzohydrazide remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,4,5-Trifluorobenzohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2,4,5-Trifluorobenzohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding the metabolic pathways of 2,4,5-Trifluorobenzohydrazide is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 2,4,5-Trifluorobenzohydrazide within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of 2,4,5-Trifluorobenzohydrazide within different tissues can affect its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of 2,4,5-Trifluorobenzohydrazide is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of 2,4,5-Trifluorobenzohydrazide is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorobenzohydrazide can be synthesized through the condensation of 2,4,5-trifluorobenzoic acid with hydrazine hydrate. The reaction typically occurs in an ethanol solvent with the presence of a catalyst such as 70% perchloric acid. The reaction conditions involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of 2,4,5-trifluorobenzohydrazide may involve the use of more scalable and efficient methods. One such method includes the reaction of 2,4,5-trifluorobenzoic acid with carbonyldiimidazole in a basic medium to form the corresponding acyl imidazole, which is then treated with hydrazine to yield the desired hydrazide .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trifluorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding benzoyl azide.
Reduction: Reduction reactions can convert it into the corresponding amine.
Substitution: It can participate in nucleoph
Eigenschaften
IUPAC Name |
2,4,5-trifluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMBWCNRWYYLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of the investigated compounds and how does it relate to their potential antibacterial activity?
A1: The research focuses on a series of novel N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides. These compounds are characterized by the presence of both a hydrazide group (-CONHNH2) and a trifluoromethyl group (-CF3) attached to a benzene ring. [] This combination is thought to be potentially significant for antibacterial activity. While the exact mechanism is still under investigation, previous studies have shown that hydrazides can interfere with bacterial enzyme activity, and the presence of fluorine atoms can often enhance a molecule's membrane permeability and metabolic stability. Further research is needed to fully elucidate the specific interactions between these compounds and their bacterial targets.
Q2: How was computational chemistry employed in this research?
A2: The researchers utilized molecular docking studies to predict how the N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides might interact with bacterial targets. [] While the specific target is not mentioned in the abstract, docking simulations can provide insights into the potential binding modes and affinities of these compounds towards enzymes or proteins essential for bacterial survival. This information can guide further experimental investigations to confirm the predicted interactions and optimize the compounds' design for improved efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)




![3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1413584.png)

